molecular formula C22H40N2O7Si2 B12507431 1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione

1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione

Cat. No.: B12507431
M. Wt: 500.7 g/mol
InChI Key: FXSUFWJWZYCZNU-UHFFFAOYSA-N
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Description

1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione is a complex organic compound with a molecular formula of C21H38N2O7Si2 This compound is notable for its unique structure, which includes a furo[3,2-f][1,3,5,2,4]trioxadisilocin ring system and a pyrimidine-dione moiety

Preparation Methods

The synthesis of 1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furo[3,2-f][1,3,5,2,4]trioxadisilocin ring: This step involves the reaction of appropriate silane precursors under controlled conditions to form the trioxadisilocin ring.

    Attachment of the pyrimidine-dione moiety: The pyrimidine-dione group is introduced through a nucleophilic substitution reaction, where the nucleophile attacks the electrophilic center of the trioxadisilocin ring.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the trioxadisilocin ring

Scientific Research Applications

1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of 1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine-dione moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. These interactions are often mediated through hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione can be compared with similar compounds such as:

    3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: This compound shares a similar trioxadisilocin ring system but differs in the attached functional groups.

    1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4(1H,3H)-dione: This compound is structurally similar but may have different reactivity and applications due to variations in the functional groups

Properties

IUPAC Name

1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O7Si2/c1-12(2)32(13(3)4)28-11-17-19(30-33(31-32,14(5)6)15(7)8)18(25)21(29-17)24-10-16(9)20(26)23-22(24)27/h10,12-15,17-19,21,25H,11H2,1-9H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUFWJWZYCZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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